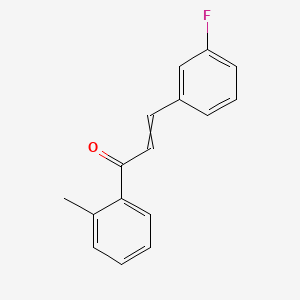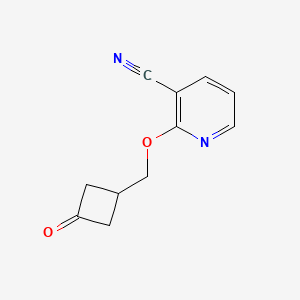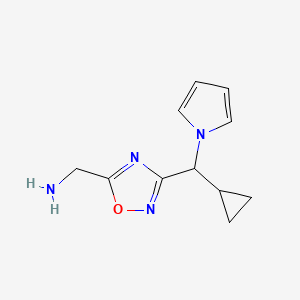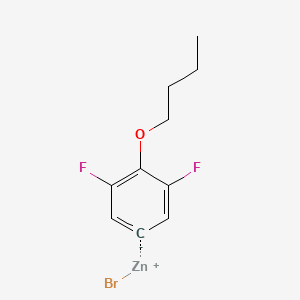
(4-n-Butyloxy-3,5-difluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-n-butyloxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it valuable in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-n-butyloxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of (4-n-butyloxy-3,5-difluorophenyl) bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4−n−butyloxy−3,5−difluorophenyl)Br+Zn→(4−n−butyloxy−3,5−difluorophenyl)ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-n-butyloxy-3,5-difluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving this compound.
Solvents: Tetrahydrofuran is a common solvent used in these reactions due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry
In chemistry, (4-n-butyloxy-3,5-difluorophenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in the construction of complex molecular architectures.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling can serve as pharmaceutical intermediates.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its role in the synthesis of complex organic molecules makes it a valuable tool in various industrial applications.
Mechanism of Action
The mechanism of action of (4-n-butyloxy-3,5-difluorophenyl)zinc bromide in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(4-n-butyloxy-3,5-difluorophenyl)boronic acid: Another compound used in Suzuki-Miyaura coupling reactions.
(4-n-butyloxy-3,5-difluorophenyl)magnesium bromide: A Grignard reagent with similar reactivity.
Uniqueness
(4-n-butyloxy-3,5-difluorophenyl)zinc bromide is unique due to its specific reactivity and stability in tetrahydrofuran. Compared to boronic acids and Grignard reagents, organozinc compounds often exhibit milder reaction conditions and greater functional group tolerance, making them valuable in complex organic synthesis.
Properties
Molecular Formula |
C10H11BrF2OZn |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
bromozinc(1+);2-butoxy-1,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-2-3-7-13-10-8(11)5-4-6-9(10)12;;/h5-6H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QVONCLJSXNBKQV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=C(C=[C-]C=C1F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


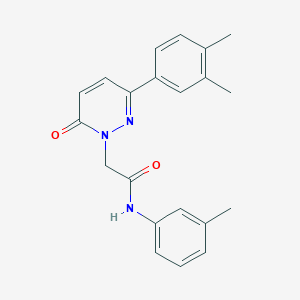
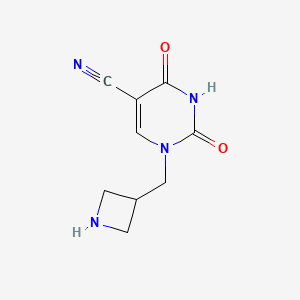
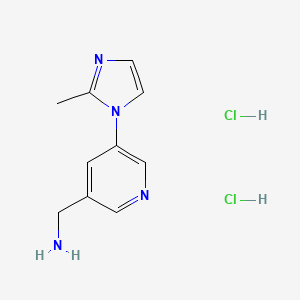

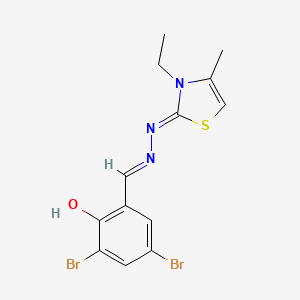
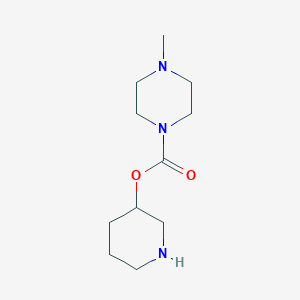
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B14871983.png)
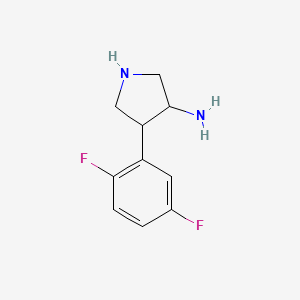
![1-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzimidazole](/img/structure/B14871998.png)
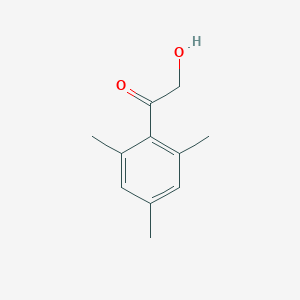
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14872005.png)
